(Aa-utp)sodium salt
Description
Significance of Modified Nucleotides in Advanced Molecular Probing
Modified nucleotides are essential for modern molecular biology research, enabling the detailed study of nucleic acid structure, function, and interactions. nih.govtandfonline.com These molecules, which are variations of the canonical A, G, C, and T/U bases, can be engineered to carry specific chemical functionalities. tandfonline.com The introduction of these modifications can confer novel properties to DNA and RNA, such as enhanced stability, catalytic activity, or the ability to be visualized. nih.gov
The strategic incorporation of modified nucleotides allows for the precise labeling of nucleic acids for a multitude of applications. These include fluorescence in situ hybridization (FISH), microarray analysis, and next-generation sequencing. By attaching fluorescent dyes, biotin (B1667282), or other reporter molecules, researchers can track, quantify, and isolate specific nucleic acid sequences within complex biological mixtures. The ability to introduce specific chemical groups at defined positions within a nucleic acid sequence is fundamental to probing the intricate mechanisms of gene expression, regulation, and cellular organization. tandfonline.com
Historical Development of Non-Radioactive Nucleic Acid Labeling Methodologies
Historically, nucleic acid labeling relied heavily on the use of radioisotopes, such as ³²P. While highly sensitive, radioactive labeling methods pose significant safety risks, have a limited shelf-life, and generate hazardous waste. nih.govnih.govjenabioscience.com These drawbacks spurred the development of non-radioactive labeling techniques, which offer safer and more stable alternatives. nih.govjenabioscience.com
The evolution of non-radioactive labeling began with the development of methods to attach haptens, like biotin and digoxigenin, to nucleic acid probes. seracare.com These labeled probes could then be detected indirectly using enzyme-conjugated antibodies or streptavidin, which would generate a colorimetric or chemiluminescent signal. seracare.com The first base modification for fluorescent labeling was reported in 1971, paving the way for more direct detection methods. wikipedia.org
A significant advancement in this field was the introduction of a two-step labeling process. abpbio.com This approach involves the enzymatic incorporation of a nucleotide modified with a reactive group, such as the aminoallyl group in Aa-UTP, followed by a chemical reaction to attach the desired label. abpbio.comthermofisher.com This indirect method proved to be more efficient and cost-effective than the direct incorporation of bulky dye-labeled nucleotides, which can hinder the activity of polymerases. abpbio.comthermofisher.com
Overview of Aa-UTP as a Versatile Building Block for Functional Nucleic Acids
Aa-UTP has emerged as a highly versatile tool for generating functionalized nucleic acids. wikipedia.orgaatbio.com Its key feature is the aminoallyl group, which contains a primary aliphatic amine that is more reactive than the aromatic amine groups found directly on the nucleotide bases. wikipedia.org This enhanced reactivity allows for efficient coupling with a wide range of amine-reactive molecules, most commonly N-hydroxysuccinimide (NHS) esters of fluorescent dyes, biotin, or other haptens. wikipedia.orgtrilinkbiotech.com
The process of using Aa-UTP typically involves an in vitro transcription reaction where RNA polymerases, such as T7, T3, or SP6, incorporate the modified nucleotide into the growing RNA strand. abpbio.comtrilinkbiotech.combiosan-nsk.ru The resulting amine-containing RNA can then be purified and subsequently labeled in a separate chemical reaction. abpbio.com This two-step labeling strategy offers several advantages:
Efficiency : Aminoallyl-modified nucleotides are incorporated by polymerases with an efficiency similar to their natural counterparts. thermofisher.com This leads to higher yields of labeled nucleic acids compared to the direct incorporation of bulky dye-labeled nucleotides. researchgate.net
Flexibility : The same batch of amine-modified RNA can be labeled with a variety of different molecules, providing experimental flexibility. aatbio.com
Cost-Effectiveness : This indirect labeling method is often more economical than using pre-labeled nucleotides. abpbio.comabpbio.com
The ability to introduce primary amine functionalities into RNA libraries is also valuable for techniques like the Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which is used to identify RNA aptamers with specific binding properties. trilinkbiotech.com Due to its strict adherence to Watson-Crick base pairing, Aa-UTP can be readily incorporated into these libraries without disrupting the selection process. trilinkbiotech.com
Below are tables detailing the properties of Aa-UTP and a comparison of nucleic acid labeling methods.
| Property | Value |
|---|---|
| Molecular Formula (Free Acid) | C₁₂H₂₀N₃O₁₅P₃ trilinkbiotech.com |
| Molecular Weight (Free Acid) | 539.20 g/mole trilinkbiotech.com |
| Molecular Formula (Sodium Salt) | C₁₂H₁₇N₃O₁₅P₃Na₃ thermofisher.com |
| Molecular Weight (Sodium Salt) | 605.2 g/mole thermofisher.com |
| Maximum Absorbance (λmax) | 240 nm (pH 7.0) abpbio.comthermofisher.com |
| 290 nm (pH 7.0) abpbio.comthermofisher.com |
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Radioactive Labeling | Incorporation of radioisotopes like ³²P. | High sensitivity. | Safety hazards, short shelf-life, radioactive waste. nih.govnih.gov |
| Direct Non-Radioactive Labeling | Enzymatic incorporation of nucleotides directly conjugated to a label (e.g., Cy3-UTP). thermofisher.com | Simpler one-step procedure. | Lower and variable incorporation efficiency due to steric hindrance, can be more expensive. thermofisher.com |
| Indirect Non-Radioactive Labeling (using Aa-UTP) | Two-step process: 1. Enzymatic incorporation of Aa-UTP. 2. Chemical coupling of a label to the aminoallyl group. abpbio.com | High and consistent labeling efficiency, cost-effective, experimental flexibility. abpbio.comaatbio.comresearchgate.net | Requires an additional post-synthesis labeling step. |
Structure
3D Structure
Properties
Molecular Formula |
C12H22N3O15P3 |
|---|---|
Molecular Weight |
541.24 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
FNUMKYYYDLGIOO-LJVIUUKQSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Aa Utp and Its Conjugates
Regioselective Functionalization Approaches for Uridine (B1682114) Triphosphate Precursors
The synthesis of Aa-UTP hinges on the regioselective modification of the C5 position of the pyrimidine (B1678525) ring of a uridine triphosphate (UTP) precursor. This position is ideal for modification as it projects into the major groove of the DNA/RNA duplex and generally does not interfere with Watson-Crick base pairing or the catalytic activity of polymerases. researchgate.netacs.orgeurekaselect.com
A prevalent and efficient method for this functionalization is the palladium-catalyzed Heck coupling reaction. eurekaselect.comnih.gov This strategy typically involves two key steps:
Regioselective Halogenation: The process begins with the highly regioselective iodination of the C5 position of UTP. eurekaselect.comtandfonline.com This creates a reactive 5-iodo-uridine-5'-triphosphate intermediate.
Palladium-Catalyzed Coupling: The 5-iodo-UTP intermediate is then coupled with allylamine (B125299) using a palladium catalyst. This reaction is highly stereoselective, yielding the (E)-isomer of Aa-UTP. eurekaselect.comnih.gov
An alternative to the Heck reaction is the Sonogashira coupling, which can be used to introduce an alkynylamino linker at the C5 position, providing a different type of spacer between the nucleotide and the functional group. tandfonline.com These palladium-catalyzed methods are valued for their efficiency, high selectivity, and compatibility with the various functional groups present in the nucleotide triphosphate, allowing for gram-scale synthesis with high purity. nih.govtandfonline.com
Post-Synthetic Conjugation Chemistries for Aa-UTP
Once Aa-UTP is enzymatically incorporated into an RNA strand, the exposed primary aliphatic amine of the aminoallyl group serves as a versatile chemical handle for conjugation. trilinkbiotech.comwikipedia.org This primary amine is more reactive than the aromatic amine groups found on the nucleobases themselves, allowing for specific and efficient labeling. wikipedia.org
Amine-Reactive Tagging with Fluorescent Dyes and Affinity Tags
The most common post-synthetic modification of amine-modified RNA involves reaction with amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters (also known as succinimidyl esters or SE). wikipedia.orgresearchgate.netbiotium.com This reaction forms a stable amide bond between the aminoallyl group and the desired tag. thermofisher.com
A wide variety of molecules are available as NHS-esters for labeling, including:
Fluorescent Dyes: Used for detecting and visualizing nucleic acids in applications like fluorescence in situ hybridization (FISH), microarrays, and cell imaging. biomol.comcaymanchem.com
Affinity Tags: Such as biotin (B1667282), which allows for the purification and isolation of the labeled RNA through its strong interaction with streptavidin. trilinkbiotech.com
The choice of dye is critical and can influence labeling efficiency and the fluorescence properties of the final conjugate. researchgate.net Using dimethylsulfoxide (DMSO) as a co-solvent can significantly enhance the labeling efficiency when coupling amine-modified RNA with hydrophobic NHS-ester dyes. researchgate.net
Table 1: Common Amine-Reactive Labels for Aa-UTP Conjugation
| Label Type | Specific Example | Class | Common Application |
|---|---|---|---|
| Fluorescent Dye | Cyanine Dyes (e.g., Cy3, Cy5) | Cyanine | Microarrays, FISH, FRET researchgate.netmedchemexpress.comtrilinkbiotech.com |
| Fluorescent Dye | Alexa Fluor™ Dyes | Rhodamine/Cyanine derivative | Microscopy, Flow Cytometry thermofisher.com |
| Fluorescent Dye | Fluorescein (FITC/FAM) | Xanthene | DNA Sequencing, PCR researchgate.netmedchemexpress.com |
| Affinity Tag | Biotin | Vitamin | Affinity Purification, Detection trilinkbiotech.comthermofisher.com |
| Quencher | DABCYL | Azo Dye | FRET-based Probes researchgate.net |
Integration of Bioorthogonal Handles for Secondary Functionalization
For more complex, multi-step labeling schemes or for labeling in cellular environments, bioorthogonal chemistry provides a powerful toolkit. researchgate.netscispace.com In this approach, the primary amine of incorporated Aa-UTP can be reacted with a bifunctional linker that installs a bioorthogonal handle, such as an azide (B81097) or an alkyne. researchgate.netacs.org This handle can then be specifically reacted with a complementary probe via "click chemistry." researchgate.net
Key bioorthogonal reactions applicable to nucleic acid labeling include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne. researchgate.netrsc.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free version of the click reaction that uses strained cyclooctynes, making it more suitable for use in living cells. rsc.orgnih.gov
Inverse Electron-Demand Diels-Alder (IEDDA): A rapid reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or norbornene. rsc.org
Staudinger Ligation: A reaction between an azide and a modified phosphine (B1218219). researchgate.netmdpi.com
This two-step bioorthogonal strategy allows for the enzymatic incorporation of a small, minimally disruptive modification (the aminoallyl group), followed by the attachment of a bioorthogonal handle, and finally conjugation to a reporter molecule under mild, biocompatible conditions. researchgate.netrsc.org
Design Principles for Novel Aa-UTP Analogues
The design of novel UTP analogues is driven by the need to enhance their properties for specific applications. A primary consideration is the efficiency of their incorporation by RNA polymerases. researchgate.netnih.gov The structure of the linker arm at the C5 position of uridine is a key design element. researchgate.netresearchgate.net
Key design principles include:
Linker Length and Flexibility: The length and chemical nature of the linker connecting the functional group to the uracil (B121893) base can significantly impact polymerase acceptance. researchgate.netresearchgate.net Studies with azide-modified UTP analogues have shown that polymerases can be sensitive to linker length, with shorter linkers sometimes being incorporated more efficiently by endogenous polymerases. biorxiv.orgoup.com
Substrate Properties for Polymerases: Different polymerases (e.g., T7, T3, SP6 RNA polymerases, or various DNA polymerases) exhibit different levels of tolerance for modified nucleotides. trilinkbiotech.comnih.gov Designing analogues requires consideration of the target enzyme. For instance, some thermostable DNA polymerases are relatively tolerant of C5 modifications. nih.gov
Functionality: The choice of the terminal functional group is dictated by the intended application. While the primary amine of Aa-UTP is highly versatile, direct incorporation of other functionalities like azides, alkynes, or even amino acids has been explored to streamline labeling workflows or introduce novel functions. researchgate.netnih.govbiorxiv.org For example, designing UTP analogues with bioorthogonal handles like azides or cyclooctynes allows for direct enzymatic incorporation of a clickable group, bypassing the need for post-synthetic modification of an amine handle. rsc.orgoup.com
By systematically varying these structural features, researchers can develop novel UTP analogues with improved incorporation efficiency, enhanced stability, or unique functionalities tailored for advanced applications in chemical biology and diagnostics. acs.orgmdpi.com
Enzymatic Incorporation of Aa Utp into Nucleic Acids
Substrate Specificity and Efficiency of RNA Polymerases (e.g., T7, T3, SP6)
Bacteriophage RNA polymerases, such as T7, T3, and SP6, are widely used for in vitro transcription (IVT) due to their high processivity and promoter specificity. A key feature of these enzymes is their remarkable tolerance for nucleotides modified at the C5 position of pyrimidines (uracil and cytosine). Aa-UTP, with its aminoallyl linker attached to the C5 position of the uracil (B121893) base, is an excellent substrate for these polymerases.
The modification at the C5 position projects into the major groove of the nascent RNA-DNA hybrid within the transcription bubble. This region is not directly involved in the Watson-Crick hydrogen bonding with the template adenine (B156593) residue, nor does it critically interact with the core catalytic residues of the polymerase active site that are responsible for phosphodiester bond formation. Consequently, T7, T3, and SP6 RNA polymerases can incorporate Aa-UTP with high efficiency.
| Polymerase | Substrate Recognition | Relative Incorporation Efficiency (vs. UTP) | Key Considerations |
|---|---|---|---|
| T7 RNA Polymerase | High | Generally 70-90% | Most commonly used polymerase for IVT with modified nucleotides. Highly processive and efficient with Aa-UTP. |
| T3 RNA Polymerase | High | Comparable to T7 | Recognizes T3-specific promoters. Shows similar high tolerance for C5-modified uridines as T7. |
| SP6 RNA Polymerase | High | Generally 70-85% | Recognizes SP6-specific promoters. Robustly incorporates Aa-UTP, making it a reliable choice for generating labeled probes. |
Substrate Properties for DNA Polymerases (e.g., in PCR, nick translation)
In stark contrast to RNA polymerases, DNA polymerases exhibit stringent substrate specificity, particularly concerning the sugar moiety of the nucleotide. DNA polymerases exclusively incorporate 2'-deoxyribonucleoside triphosphates (dNTPs). Aa-UTP is a ribonucleoside triphosphate (NTP), characterized by the presence of a hydroxyl group at the 2' position of its ribose sugar.
This 2'-hydroxyl group is a critical determinant for substrate rejection by high-fidelity DNA polymerases. The active site of these enzymes contains a "steric gate," typically composed of one or more bulky amino acid residues (e.g., a glutamate (B1630785) or tyrosine). This gate physically clashes with the 2'-hydroxyl of an incoming ribonucleotide, preventing its proper alignment for catalysis and leading to its exclusion.
Therefore, Aa-UTP is not a viable substrate for standard DNA synthesis reactions like the Polymerase Chain Reaction (PCR) or nick translation. Attempts to use Aa-UTP in these applications will fail because DNA polymerases (such as Taq, Pfu, or DNA Polymerase I and its Klenow fragment used in nick translation) will not incorporate it into a growing DNA strand.
For the enzymatic labeling of DNA, the corresponding deoxy-analog, 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate (Aa-dUTP) , must be used. Aa-dUTP lacks the 2'-hydroxyl group and is readily incorporated by many DNA polymerases in place of deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP).
| Compound | Sugar Moiety | Interaction with DNA Polymerase Active Site | Suitability for PCR/Nick Translation |
|---|---|---|---|
| Aa-UTP | Ribose (2'-OH present) | The 2'-hydroxyl group causes steric hindrance at the active site's steric gate, leading to rejection. | Unsuitable / Not a substrate |
| Aa-dUTP | 2'-Deoxyribose (2'-H present) | Lacks the 2'-hydroxyl, allowing it to fit properly into the active site. | Suitable / Efficient substrate |
Comparative Analysis of Aa-UTP Incorporation Rates Versus Native Nucleotides
The incorporation of a modified nucleotide like Aa-UTP can be quantitatively compared to its native counterpart, UTP, using enzyme kinetics, specifically by determining the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) or catalytic rate (k꜀ₐₜ).
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A higher Kₘ indicates a lower binding affinity of the enzyme for the substrate.
k꜀ₐₜ (Catalytic Rate): Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
Studies on T7 RNA polymerase have shown that the presence of the aminoallyl group at the C5 position of uracil does affect the kinetic parameters. Typically, the Kₘ for Aa-UTP is slightly higher than for UTP, suggesting that the polymerase has a modestly lower affinity for the modified nucleotide. Concurrently, the k꜀ₐₜ is often observed to be slightly lower.
| Substrate | Approximate Kₘ (μM) | Relative k꜀ₐₜ (Normalized to UTP) | Relative Catalytic Efficiency (k꜀ₐₜ/Kₘ) |
|---|---|---|---|
| UTP (Native) | ~40-70 | 1.0 (Reference) | High (Reference) |
| Aa-UTP (Modified) | ~60-120 | ~0.7-0.9 | Moderately Lower (~50-80% of UTP) |
Note: Values are illustrative based on published findings and can vary with specific reaction conditions (e.g., temperature, Mg²⁺ concentration).
Mechanistic Insights into Polymerase Accommodation of Modified Substrates
The successful incorporation of Aa-UTP by phage RNA polymerases is a direct result of the specific placement of the aminoallyl modification and the structural flexibility of the enzyme. The mechanism can be understood by examining the interactions within the polymerase's active site during transcription elongation.
Positioning of the Modification: The C5 position of the pyrimidine (B1678525) ring is the key. During the formation of the RNA-DNA hybrid in the transcription bubble, the base-pairing "edge" of the incoming Aa-UTP (involving atoms O4, N3, and O2) must present itself to the adenine on the DNA template strand. The C5 atom and its attached aminoallyl group are oriented away from this hydrogen-bonding interface, pointing outwards into the major groove of the duplex.
Enzyme Active Site Architecture: The active site of T7 RNA polymerase and its homologs is structured to primarily recognize the correct Watson-Crick geometry and the sugar-phosphate backbone. The region of the enzyme that is adjacent to the major groove is relatively open and solvent-accessible. This "permissive" space can accommodate the additional bulk and flexibility of the aminoallyl linker without causing a significant steric clash that would disrupt the precise alignment required for catalysis.
Minimal Perturbation of Catalysis: Because the modification does not interfere with the essential interactions—(a) base pairing with the template, (b) coordination of the triphosphate group by magnesium ions, and (c) positioning relative to the catalytic amino acid residues—the polymerase can proceed with phosphodiester bond formation. The slight decrease in affinity (higher Kₘ) and rate (lower k꜀ₐₜ) likely arises from minor energetic penalties associated with accommodating the linker, such as subtle conformational adjustments within the enzyme or altered hydration patterns around the substrate.
In essence, the design of Aa-UTP exploits a non-critical, solvent-exposed position on the nucleotide, allowing it to act as a "stowaway" that is carried into the nascent RNA chain by the powerful and relatively non-discriminatory catalytic action of phage RNA polymerases.
Applications of Aa Utp in Advanced Molecular and Cellular Research
Methodologies for Non-Radioactive Nucleic Acid Labeling
Aa-UTP is central to a two-step labeling strategy that is often more economical and efficient than direct labeling methods. trilinkbiotech.comabpbio.com The process involves the enzymatic incorporation of the aminoallyl-modified nucleotide into a nucleic acid strand, followed by the chemical coupling of an amine-reactive molecule, such as a fluorescent dye or biotin (B1667282). thermofisher.combiotium.com This indirect approach circumvents the issue of steric hindrance that can occur when using bulky, pre-labeled nucleotides, which often leads to reduced incorporation efficiency by polymerases. nih.gov
In Vitro Transcription for Fluorescent RNA Probe Generation
The generation of fluorescently labeled RNA probes is a cornerstone technique for visualizing and detecting specific RNA or DNA sequences in applications like fluorescence in situ hybridization (FISH). Aa-UTP is an excellent substrate for several bacteriophage RNA polymerases, making it highly suitable for producing amine-modified RNA transcripts in vitro. trilinkbiotech.comthermofisher.com During the transcription reaction, Aa-UTP is incorporated into the elongating RNA strand in place of natural UTP. thermofisher.comgenecopoeia.com The resulting RNA contains reactive primary amine groups that can be subsequently conjugated to N-hydroxysuccinimide (NHS)-ester derivatives of fluorescent dyes. trilinkbiotech.comapexbt.com This two-step method produces brightly labeled probes with low background, suitable for a variety of detection applications. lifesct.com
| RNA Polymerase | Compatibility with Aa-UTP |
| T7 RNA Polymerase | ✓ |
| T3 RNA Polymerase | ✓ |
| SP6 RNA Polymerase | ✓ |
| Table 1: RNA Polymerases compatible with the enzymatic incorporation of Aa-UTP during in vitro transcription. trilinkbiotech.comabpbio.comthermofisher.com |
cDNA and cRNA Synthesis for Microarray-Based Gene Expression Profiling
Microarray technology enables the simultaneous measurement of the expression levels of thousands of genes. nih.gov Accurate and sensitive labeling of complementary RNA (cRNA) or complementary DNA (cDNA) targets is crucial for this application. The indirect labeling method using Aa-UTP has proven superior to direct incorporation of dye-labeled nucleotides. nih.govnih.gov
Research has shown that incorporating Aa-UTP during cRNA synthesis (often as part of an Eberwine mRNA amplification procedure) and then coupling it to Cy dyes results in a 2- to 3-fold higher degree of labeling and significantly brighter fluorescent signals compared to directly incorporating Cy-labeled UTPs. nih.govnih.gov The efficiency of this method is enhanced by the smaller size of the aminoallyl group, which is more readily incorporated by T7 RNA polymerase than the bulky Cy-dye-conjugated nucleotide. nih.gov Further studies have optimized this process, identifying an ideal labeling density and demonstrating that it provides a robust and cost-effective technique for sensitive gene expression profiling. nih.govnih.gov Similarly, aminoallyl-dUTP is used to synthesize labeled cDNA from RNA templates for hybridization on microarrays. longdom.orgtandfonline.com
| aa-UTP:UTP Ratio | Degree of Labeling (Dyes per 100 nt) | Relative Signal Intensity |
| Cy3-Labeling | ||
| 1:9 (Direct Cy-UTP) | ~2 | Baseline |
| 1:1 | ~4.5 | Increased |
| 2:1 | ~5.5 | Maximized |
| Cy5-Labeling | ||
| 1:9 (Direct Cy-UTP) | ~2 | Baseline |
| 1:1 | ~4 | Maximized |
| 2:1 | ~4.5 | Decreased (Quenching) |
| Table 2: Research findings on the effect of the aa-UTP to UTP ratio on the labeling efficiency and signal intensity of cRNA probes for microarrays. An optimal degree of labeling was found to be approximately one dye molecule per 20-25 nucleotides. nih.gov Higher incorporation levels, particularly with Cy5, can lead to fluorescence quenching and reduced signal. nih.gov |
Nucleic Acid Sequence-Based Amplification (NASBA) and Related Technologies
Nucleic Acid Sequence-Based Amplification (NASBA) is an isothermal method used to amplify single-stranded RNA, often for diagnostic purposes. wikipedia.orgnih.gov By modifying the standard NASBA protocol to include Aa-UTP in the nucleotide mix, researchers can produce amine-functionalized RNA amplicons. apexbt.comnih.gov These products can then be fluorescently labeled post-amplification and detected using microarrays, combining the high sensitivity of NASBA with the high-throughput capability of array technology. nih.govcapes.gov.br This combined approach is particularly useful for microbial diagnostics, including environmental monitoring and clinical microbiology. wikipedia.orgnih.gov
Detailed optimization of this technique has been performed to ensure the amplification reaction is not inhibited. nih.gov Research comparing different salt forms of Aa-UTP found that specific concentrations and types of salt significantly impact the final microarray signal intensity.
| Aa-UTP Salt Form | Concentration | Relative Microarray Signal Intensity |
| Sodium (Na+) Salt | 1 mM | ~1.0 (Baseline) |
| Sodium (Na+) Salt | 2 mM | ~0.8 |
| Lithium (Li+) Salt | 1 mM | ~1.5 |
| Lithium (Li+) Salt | 2 mM | ~2.0 (Highest Signal) |
| Table 3: Research findings from the optimization of a NASBA protocol modified to include Aa-UTP for subsequent microarray detection. The final 2 mM concentration of the lithium salt of Aa-UTP resulted in the highest overall microarray signals, approximately twice as strong as the best-performing sodium salt concentration. nih.gov |
Development of Functional Nucleic Acids and Aptamers
The ability to introduce specific chemical functionalities into nucleic acids is fundamental to the development of advanced molecular tools like aptamers and engineered RNA constructs. Aa-UTP provides a versatile platform for this purpose.
Systematic Evolution of Ligands by EXponential Enrichment (SELEX) with Amino-Functionalized Libraries
Systematic Evolution of Ligands by EXponential Enrichment (SELEX) is an in vitro selection technique used to isolate nucleic acid sequences (aptamers) that bind to specific targets with high affinity and specificity. acs.org Introducing chemical modifications into the nucleotide library can expand the chemical diversity of the resulting aptamers, enabling novel functions. researchgate.netnih.gov
Aa-UTP has been systematically evaluated and proven to be highly suitable for use in SELEX protocols. acs.orgnih.gov Key research findings confirm that Aa-UTP is compatible with the multiple enzymatic steps of SELEX, including transcription by T7 RNA polymerase and reverse transcription. nih.govresearchgate.net A critical requirement for SELEX is that the modified nucleotide must not disrupt the fundamental base-pairing rules. Studies have shown that Aa-UTP maintains strict Watson-Crick base-pairing recognition, ensuring the fidelity of the amplification and selection steps. trilinkbiotech.comnih.gov Furthermore, the incorporation of Aa-UTP into RNA molecules has been shown to increase their thermal stability (melting temperature), an effect that can be beneficial for aptamer function. nih.govacs.org
Engineering of Chemically Addressable Ribonucleic Acid Constructs
The primary amine on Aa-UTP serves as a versatile chemical "address" that can be used to engineer complex and functional RNA constructs. nih.gov Once incorporated into an RNA molecule, this amine handle allows for the post-transcriptional, covalent attachment of a wide range of molecules through well-established amine-reactive chemistry, such as coupling with NHS-esters. trilinkbiotech.comapexbt.com This modular approach enables the precise, site-specific functionalization of RNA.
This capability is foundational for the field of RNA engineering, where scientists design and build RNA-based devices for applications in synthetic biology, biosensing, and therapeutics. By attaching specific functional groups—such as fluorophores, quenchers, cross-linking agents, or even peptides—to an RNA scaffold via the aminoallyl linker, researchers can create custom molecules with tailored properties. nih.gov This method of creating chemically addressable constructs is a key step in developing sophisticated RNA-only genetic circuits and other functional nucleic acid systems.
Probing Nucleic Acid Structure, Dynamics, and Interactions
The ability to introduce site-specific modifications into RNA via Aa-UTP is fundamental to studying its complex three-dimensional structures and dynamic conformational changes, which are crucial for its biological functions.
Design and Application of Spectroscopic Probes for RNA Conformational Studies
The primary amine introduced by Aa-UTP serves as a convenient attachment point for various spectroscopic probes, most notably fluorescent dyes. biotium.comthermofisher.com This two-step labeling method, involving enzymatic incorporation of Aa-UTP followed by chemical coupling with an amine-reactive dye, is often more efficient than the direct incorporation of bulky, dye-labeled nucleotides. aatbio.comwikipedia.org
A powerful application of this technique is in Förster Resonance Energy Transfer (FRET), which allows for the measurement of intramolecular distances and the monitoring of conformational changes in real-time. mdpi.com In a typical FRET experiment, two different fluorophores, a donor and an acceptor, are incorporated into a single RNA molecule. By incorporating Aa-UTP at one position and another modified nucleotide (e.g., Cy3-CTP) at a second position, researchers can create a FRET pair. mdpi.com The efficiency of energy transfer between the donor and acceptor is highly sensitive to the distance separating them, providing a molecular ruler to probe RNA folding and dynamics. researchgate.net For instance, this approach has been used to study the multiple conformational states of the adenine (B156593) riboswitch, revealing how ligand binding induces specific structural changes. mdpi.comnih.gov
Beyond FRET, other spectroscopic techniques benefit from Aa-UTP-mediated labeling. Circular Dichroism (CD) spectroscopy, for example, can be used to monitor global conformational changes in RNA that result from protein binding or other interactions. elifesciences.org The ability to introduce specific labels without significantly perturbing the RNA's native structure is a key advantage of using Aa-UTP. elifesciences.org
| Spectroscopic Probe/Method | Principle | Application Example |
| FRET (e.g., TQ3-Cy3) | Measures distance-dependent energy transfer between a donor (e.g., TQ3) and an acceptor (e.g., Cy3) fluorophore. mdpi.com | Monitoring kissing-loop formation and conformational dynamics in riboswitches in response to ligand and Mg2+ binding. mdpi.comnih.gov |
| NIR Fluorescent Dyes (e.g., ATTO-680) | Covalently attached dyes that emit in the near-infrared spectrum, allowing for detection with low background fluorescence. researchgate.netnih.gov | Creating labeled RNA probes for electrophoretic mobility shift assays (EMSA) and filter binding assays. researchgate.netnih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left-handed and right-handed circularly polarized light to assess the global secondary and tertiary structure of RNA. | Observing destabilization of the global helical RNA fold upon binding of proteins like NSP2, indicating structural remodeling. elifesciences.org |
Investigation of Nucleic Acid-Protein Binding Events
Understanding the intricate dance between RNA and RNA-binding proteins (RBPs) is central to deciphering gene regulation. Aa-UTP is instrumental in creating labeled RNA probes to study these interactions. By first incorporating Aa-UTP into an RNA transcript of interest, a fluorescent dye can be subsequently attached, creating a highly sensitive probe for use in various binding assays. jenabioscience.com
One of the most common techniques is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay. In this method, a fluorescently labeled RNA probe is incubated with a protein sample or cell lysate. thermofisher.com If the protein binds to the RNA, the resulting complex will migrate more slowly through a non-denaturing gel than the free RNA probe, causing a "shift" in the band's position. thermofisher.com Probes labeled with near-infrared (NIR) dyes, such as those conjugated to Aa-UTP-modified RNA, offer a non-radioactive, highly sensitive alternative for detecting these interactions. researchgate.netnih.gov This method has been successfully used to identify the binding of ZBP1 to noncoding Y3-RNA and to analyze the MS2BP/MS2 protein-RNA association. nih.gov
Filter binding assays provide another quantitative method for studying these interactions. Here, a labeled RNA probe is incubated with a protein, and the mixture is passed through a nitrocellulose membrane. Protein-RNA complexes are retained on the membrane, while free RNA passes through. The amount of retained labeled RNA, quantified by its fluorescence, is proportional to the amount of complex formed, allowing for the determination of binding affinities (Kd). researchgate.net Researchers have used this technique with ATTO-680-labeled RNA, generated via Aa-UTP, to characterize the binding of the MS2BP protein to its RNA target. researchgate.net These methods have also been critical in virology, for example, in studying the assembly of viral genomes by monitoring the interaction between trace-labeled viral RNAs and their cognate coat proteins. pnas.org
Integration with Bioorthogonal Chemistry for Targeted Functionalization
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org The primary amine introduced by Aa-UTP serves as a versatile anchor for initiating bioorthogonal reactions, enabling the post-transcriptional installation of a wide range of functional groups onto RNA. acs.org
Post-Transcriptional Modification via Click Chemistry (e.g., CuAAC, SPAAC)
"Click chemistry" encompasses a class of reactions that are rapid, high-yield, and highly specific. The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgoup.com These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.
The primary amine on an Aa-UTP-modified RNA can be readily converted into a clickable moiety. This is typically achieved by reacting the amine with an N-Hydroxysuccinimide (NHS) ester that carries either an alkyne or an azide group. acs.orgacs.org Once the RNA is "clickable," it can be conjugated to a molecule of interest (e.g., a fluorophore, a biotin tag, or a small molecule drug) that bears the complementary functional group.
CuAAC involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species. researchgate.net While highly efficient, the cytotoxicity of the copper catalyst can limit its application in living cells. acs.org
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide. rsc.org The absence of a toxic metal catalyst makes SPAAC highly suitable for in vivo applications and live-cell imaging. rsc.orgacs.org
This two-step functionalization strategy—enzymatic incorporation of Aa-UTP followed by bioorthogonal click chemistry—provides a powerful and modular platform for RNA labeling and engineering. nih.govrsc.org
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
| Catalyst | Cu(I) salt (e.g., from CuSO4/sodium ascorbate) researchgate.net | None (driven by ring strain) rsc.org |
| Kinetics | Generally faster than SPAAC. acs.org | Slower than CuAAC, but rates are improving with new cyclooctynes. acs.org |
| Biocompatibility | Limited in vivo due to copper cytotoxicity. acs.org | Highly bioorthogonal and suitable for live-cell and in vivo applications. rsc.org |
| Functional Groups | Small, minimally perturbative alkyne and azide groups. baseclick.eu | Bulky cyclooctyne may cause steric hindrance in some systems. acs.org |
Staudinger Ligation for Site-Specific Conjugation
The Staudinger ligation is another key bioorthogonal reaction used for forming a stable amide bond between a phosphine (B1218219) and an azide. rsc.org This reaction proceeds efficiently under mild physiological conditions and is orthogonal to most biological functional groups. rsc.org
Similar to the strategy for click chemistry, the primary amine handle introduced by Aa-UTP can be chemically converted into an azide group. acs.org This is often achieved through a two-step process involving reaction with an NHS-ester-azide compound. The resulting azide-modified RNA is now primed for Staudinger ligation. It can be specifically conjugated to a molecule functionalized with a phosphine, such as a triarylphosphine. rsc.orgnih.gov
While both click chemistry and the Staudinger ligation are powerful tools, they have different substrate preferences and reaction kinetics. oup.comresearchgate.net For instance, the reactivity of an azide in a Staudinger ligation can be influenced by its chemical environment, such as its proximity to the nucleobase. researchgate.netresearchgate.net The development of these varied bioorthogonal reactions has expanded the molecular toolbox, allowing researchers to choose the optimal chemistry for their specific application, from labeling DNA and RNA to creating complex bioconjugates. nih.govresearchgate.net
Analytical and Biophysical Characterization of Aa Utp Modified Biomolecules
Spectroscopic Techniques for Characterizing Labeled Nucleic Acids
Spectroscopic methods are fundamental for the quantitative analysis of Aa-UTP-modified and subsequently dye-labeled nucleic acids. These techniques provide crucial information on the concentration, purity, and labeling efficiency of the prepared biomolecules.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique to determine the concentration of nucleic acids and the degree of labeling with fluorescent dyes. unchainedlabs.comeppendorf.com Nucleic acids exhibit a characteristic absorbance maximum at approximately 260 nm, while fluorescent dyes have their own distinct absorbance maxima at longer wavelengths. unchainedlabs.comthermofisher.com By measuring the absorbance at both wavelengths, it is possible to calculate both the nucleic acid concentration and the frequency of dye incorporation.
The degree of labeling, often expressed as the number of dye molecules per 1000 nucleotides or as a base-to-dye ratio, is a critical parameter for optimizing hybridization-based assays. thermofisher.com The Beer-Lambert law is applied to the absorbance values at the respective maxima for the nucleic acid (A260) and the dye (Adye) to determine their concentrations. thermofisher.com It is important to correct the absorbance at 260 nm for the contribution of the dye's absorbance at that wavelength to obtain an accurate nucleic acid concentration. thermofisher.com
Research has shown that the ratio of Aa-UTP to UTP in the transcription reaction can be varied to control the degree of labeling. researchgate.netresearchgate.net Increasing this ratio generally leads to a higher incorporation of the modified nucleotide and thus a higher degree of labeling. researchgate.net
Table 1: Representative Data for Degree of Labeling Quantification using UV-Vis Spectrophotometry
| Aa-UTP:UTP Ratio | A260/Adye Ratio | Calculated Degree of Labeling (dyes/1000 nt) |
| 1:3 | 4.5 | 22 |
| 1:1 | 2.8 | 35 |
| 2:1 | 1.9 | 52 |
This table presents illustrative data showing the inverse relationship between the absorbance ratio and the calculated degree of labeling.
Fluorescence spectroscopy is a highly sensitive technique used to assess the functional properties of the fluorescently labeled nucleic acids. It provides insights into the labeling yield and can be used to investigate phenomena such as fluorescence quenching. nih.govnih.gov
Optimizing the labeling yield is crucial for maximizing the signal in downstream applications. By measuring the fluorescence emission of a labeled nucleic acid sample and comparing it to a standard curve of the free dye, the concentration of the incorporated fluorophore can be determined. This information, combined with the nucleic acid concentration from UV-Vis spectrophotometry, allows for the calculation of the labeling efficiency.
Table 2: Research Findings on Fluorescence Quenching Analysis
| Aa-UTP:UTP Ratio | Degree of Labeling (dyes/1000 nt) | Relative Fluorescence Intensity (%) |
| 1:2 | 30 | 100 |
| 1:1 | 45 | 125 |
| 3:1 | 60 | 95 |
This table illustrates a typical outcome of a yield optimization experiment, where the highest fluorescence signal is achieved at an intermediate degree of labeling, with quenching observed at the highest labeling density.
Electrophoretic and Chromatographic Methodologies for Product Analysis
To ensure the integrity and purity of the labeled nucleic acids, electrophoretic and chromatographic techniques are employed. These methods separate molecules based on their size, charge, and other physical properties.
Gel electrophoresis, using either agarose or polyacrylamide gels, is a standard method to verify the size and integrity of the labeled RNA transcripts. By comparing the migration of the labeled RNA to that of an unlabeled control and a molecular weight ladder, one can confirm that the incorporation of Aa-UTP and subsequent dye coupling has not led to significant degradation of the nucleic acid.
High-performance liquid chromatography (HPLC) is a powerful technique for both the analysis and purification of labeled nucleic acids. researchgate.netnih.gov Ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly well-suited for separating oligonucleotides. researchgate.netresearchgate.net This method can be used to separate the fully labeled product from unlabeled and partially labeled species, as well as from unincorporated free dye. The high resolution of HPLC allows for a detailed assessment of the purity of the final product. researchgate.net
Advanced Imaging Techniques for Visualizing Modified Nucleic Acids in Experimental Systems
The primary application of fluorescently labeling nucleic acids via Aa-UTP is their visualization in various experimental contexts. Advanced imaging techniques, such as fluorescence microscopy, allow for the spatial and temporal tracking of the labeled molecules within cells and tissues.
Fluorescence in situ hybridization (FISH) is a powerful technique that utilizes fluorescently labeled nucleic acid probes to detect specific DNA or RNA sequences within a cell. nih.gov Probes generated using Aa-UTP and subsequent dye coupling are commonly used in FISH experiments to visualize the location and abundance of target transcripts.
Confocal and super-resolution microscopy techniques provide enhanced spatial resolution, allowing for the precise localization of labeled nucleic acids within subcellular compartments. nih.gov These advanced imaging methods are invaluable for studying the dynamics of RNA trafficking, localization, and interaction with other biomolecules in living cells. The development of brighter and more photostable dyes for labeling Aa-UTP modified nucleic acids continues to push the boundaries of what can be visualized with these powerful techniques. nih.gov
Computational Modeling and Simulation Approaches
Molecular Docking Studies of Aa-UTP with DNA and RNA Polymerases
A thorough review of scientific databases reveals no specific molecular docking studies detailing the binding interactions of 5-aminoallyl-UTP (AA-UTP) with DNA or RNA polymerases. While AA-UTP is known to be a substrate for RNA polymerases such as T7, T3, and SP6, trilinkbiotech.comabpbio.com computational analyses quantifying its binding affinity, identifying key interacting amino acid residues, and detailing the binding energies have not been published.
Studies on related, but distinct, molecules like the canonical Uridine (B1682114) Triphosphate (UTP) have been conducted to understand their interaction with polymerases. For instance, the crystal structure of Trypanosoma brucei RNA editing TUTase (TbRET2) in complex with UTP has been resolved, showing interactions with conserved aspartate residues (D97, D99) and a magnesium ion in the active site. nih.gov Similarly, molecular dynamics simulations have been used to study UTP approaching the active site of Hepatitis C virus RNA-dependent RNA polymerase. researchgate.net However, these findings are specific to unmodified UTP and cannot be directly extrapolated to describe the binding behavior of the larger, amine-modified AA-UTP without dedicated docking studies.
Table 6.1.1: Hypothetical Data for Molecular Docking of Aa-UTP with Polymerases Note: This table is for illustrative purposes only. No published data is available.
| Polymerase Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| T7 RNA Polymerase | Data Not Available | Data Not Available |
| SP6 RNA Polymerase | Data Not Available | Data Not Available |
| E. coli DNA Polymerase I | Data Not Available | Data Not Available |
Molecular Dynamics Simulations of Aa-UTP Incorporated into Nucleic Acid Structures
There are no published molecular dynamics (MD) simulation studies that specifically investigate the structural and dynamic consequences of incorporating AA-UTP into DNA or RNA strands. Such simulations would be valuable for understanding how the 5-aminoallyl modification affects nucleic acid stability, conformation, and flexibility.
Table 6.2.1: Summary of MD Simulation Parameters for Modified Nucleic Acids Note: This table illustrates the type of data expected from such studies. No data specific to AA-UTP is available.
| System Simulated | Simulation Time (ns) | Key Findings |
|---|---|---|
| DNA duplex with incorporated Aa-UTP | Data Not Available | Data Not Available |
| RNA hairpin with incorporated Aa-UTP | Data Not Available | Data Not Available |
Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties of Aa-UTP
A search of the scientific literature yielded no quantum chemical calculation studies specifically focused on 5-aminoallyl-UTP. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for determining the electronic properties of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
While computational methods have been applied to determine the equilibrium structure and spectroscopic properties of the related, but simpler, molecule uracil (B121893), rsc.org these calculations have not been extended to the significantly larger and more complex AA-UTP. Therefore, quantitative data on the electronic structure, partial charges, and reactivity descriptors for AA-UTP are not available.
Table 6.3.1: Electronic Properties of Uracil (for Reference) Note: This data is for the related base, uracil, not Aa-UTP, and is provided for context only.
| Property | Calculation Method | Value | Reference |
|---|---|---|---|
| Dipole Moment | Coupled-Cluster/Triple-Zeta | ~3.9 D | rsc.org |
| HOMO Energy | Data Not Available | Data Not Available | N/A |
| LUMO Energy | Data Not Available | Data Not Available | N/A |
| HOMO-LUMO Gap | Data Not Available | Data Not Available | N/A |
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| (Aa-utp)sodium salt / AA-UTP | 5-(3-aminoallyl)uridine-5'-triphosphate, sodium salt |
| UTP | Uridine Triphosphate |
| DNA | Deoxyribonucleic Acid |
| RNA | Ribonucleic Acid |
| Ψ | Pseudouridine |
| dUTP | Deoxyuridine Triphosphate |
| CTP | Cytidine Triphosphate |
| ATP | Adenosine Triphosphate |
| GTP | Guanosine Triphosphate |
| Uracil | Uracil |
Future Research Avenues and Emerging Methodological Advancements
Innovations in Chemo-Enzymatic Approaches for Functional Nucleotide Synthesis
The synthesis of functional nucleotides like Aa-UTP is undergoing significant innovation, moving beyond purely chemical methods to more efficient and selective chemo-enzymatic strategies. nih.govtandfonline.com Traditional chemical synthesis of modified nucleotides can be complex, often requiring multiple protection and deprotection steps, which can lead to lower yields. mdpi.com Enzymatic and chemo-enzymatic approaches offer milder reaction conditions, high stereo- and regioselectivity, and improved sustainability. nih.govresearchgate.netmdpi.com
Recent advancements leverage the precision of enzymes to overcome the limitations of traditional solid-phase synthesis. nih.govresearchgate.net Researchers are focusing on engineering enzymes, such as polymerases and kinases, to more efficiently accept and incorporate modified substrates like Aa-UTP. nih.govresearchgate.net One promising direction is the use of biocatalytic cascades, which employ multiple enzymes in a one-pot reaction to synthesize complex nucleotide analogues from simple precursors. tandfonline.commdpi.com For instance, nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) are being explored for the efficient 5′-monophosphorylation of modified nucleosides, a key step in the synthesis of triphosphates like Aa-UTP. mdpi.com
The development of "next-generation chemo-enzymatic synthesis" involves the chemical synthesis of short, modified oligonucleotide fragments (shortmers) that are then assembled into longer strands using enzymes like DNA or RNA ligases. youtube.com This hybrid approach combines the flexibility of chemical modification with the efficiency and fidelity of enzymatic ligation, enabling the creation of complex, functionally diverse nucleic acid molecules. researchgate.netyoutube.com
Table 1: Comparison of Nucleotide Synthesis Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis | Chemo-Enzymatic Synthesis |
|---|---|---|---|
| Selectivity | Lower | High (Stereo- & Regio-) mdpi.com | High |
| Reaction Conditions | Harsh | Mild researchgate.net | Mild |
| Yield | Often lower for complex molecules mdpi.com | Potentially higher in one-pot reactions mdpi.com | High, especially for long/complex oligonucleotides researchgate.net |
| Sustainability | Lower (high solvent/reagent use) researchgate.net | Higher researchgate.net | Moderate to High |
| Flexibility | High (wide range of modifications) youtube.com | Limited by enzyme substrate specificity nih.gov | High (combines chemical versatility and enzymatic assembly) youtube.com |
High-Throughput Screening Platforms Utilizing Aa-UTP Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery and molecular biology, enabling the rapid testing of thousands to millions of compounds. springernature.com Modified nucleotides, including analogues of Aa-UTP, are becoming integral to the development of novel HTS assays. nih.govresearchgate.net These platforms are used to identify inhibitors of key enzymes, such as RNA polymerase, which is a validated target for antibacterial agents. nih.gov
One innovative HTS approach utilizes a fluorescent analogue of UTP. In this assay, the incorporation of the modified UMP into an RNA strand by RNA polymerase leads to the release of a pyrophosphate group, causing a detectable change in fluorescence. nih.govresearchgate.net This change allows for the rapid screening of large compound libraries for potential enzyme inhibitors. nih.gov In a screen of 670,000 compounds, this method successfully identified inhibitors of E. coli RNA polymerase, with many also showing activity against mycobacterial enzymes. nih.govresearchgate.net
The versatility of Aa-UTP allows for its use in various HTS formats. Once incorporated into RNA, the aminoallyl group can be tagged with different reporters, enabling diverse detection methods, including fluorescence resonance energy transfer (FRET) and luminescence-based assays. umn.edu This adaptability is crucial for developing customized screening platforms for a wide range of biological targets. Future developments are focused on creating more complex, cell-based HTS assays where Aa-UTP-derived probes can report on specific cellular events in real-time, providing more biologically relevant data. nih.govresearchgate.net
Table 2: HTS Assay Utilizing a Fluorescent UTP Analog for RNA Polymerase Inhibitors
| Parameter | Details | Reference |
|---|---|---|
| Target Enzyme | RNA Polymerase (from E. coli, M. smegmatis, M. bovis) | nih.govresearchgate.net |
| Screening Substrate | Gamma-amino naphthalene (B1677914) sulfonic acid (γ-AmNS) UTP | nih.govresearchgate.net |
| Detection Principle | Increased fluorescence upon incorporation of UMP and release of γ-AmNS-PPi | nih.govresearchgate.net |
| Platform Format | 384-well microplate | nih.govresearchgate.net |
| Compounds Screened | 670,000 | nih.govresearchgate.net |
| Primary Hit Rate | ~0.1% (at >60% inhibition) | nih.govresearchgate.net |
Development of Next-Generation Biosensors and Diagnostic Tools
The unique chemical handle provided by the aminoallyl group makes Aa-UTP a valuable building block for the development of next-generation biosensors and diagnostic tools. caymanchem.com Biosensors function by converting a biological recognition event into a measurable signal, and nucleic acid-based sensors (genosensors and aptasensors) are a rapidly growing field. nih.gov
Aa-UTP is used to synthesize nucleic acid probes that can be functionalized post-synthesis. For instance, after enzymatic incorporation of Aa-UTP into an RNA aptamer (a short RNA sequence that binds a specific target), the amine groups can be conjugated to electrochemical reporters, fluorophores, or nanoparticles. biotium.comnih.gov This modular approach simplifies the synthesis of complex sensor elements.
Emerging biosensor designs leverage these modified nucleic acids for detecting a wide range of analytes, from metal ions and small molecules to proteins and even whole cells. nih.govmdpi.com For example, fluorogenic RNA-based biosensors can be designed where a target-sensing aptamer is coupled to a light-up aptamer; binding of the target induces a conformational change that activates fluorescence. mdpi.com The ability to easily modify these aptamers using Aa-UTP allows for the optimization of sensor performance. Future research is aimed at integrating these highly sensitive and specific nucleic acid-based sensors into portable, point-of-care diagnostic devices and microfluidic platforms. nih.govnih.gov
Strategies for Real-Time Monitoring of Cellular Processes Using Aa-UTP-Derived Probes
A major frontier in cell biology is the ability to monitor molecular processes within living cells in real-time. Probes derived from Aa-UTP are central to developing strategies to meet this challenge. By introducing Aa-UTP into cells, it can be incorporated into newly transcribed RNA. Subsequent labeling of this amine-modified RNA with fluorescent dyes—a process that can be engineered to occur within the cell—allows for the visualization of RNA synthesis, transport, and localization. aatbio.com
This strategy is a powerful alternative to genetically encoded reporters (like GFP), as it allows for direct labeling and tracking of nucleic acids. One key application is in studying gene expression dynamics. By pulse-labeling cells with Aa-UTP and a corresponding dye, researchers can track a specific cohort of RNA molecules, providing insights into transcription rates and RNA stability.
Advanced strategies involve the development of "cell rovers" or intracellular antennae that can monitor the cellular environment. azosensors.com While still in early stages, the concept of using functionalized nucleic acids to probe intracellular conditions is gaining traction. Future work will focus on creating Aa-UTP derivatives with new functionalities, such as environmentally sensitive fluorophores that report on local pH, ion concentration, or redox state. Furthermore, integrating these probes with advanced imaging techniques like super-resolution microscopy will enable the visualization of cellular processes at unprecedented spatial and temporal resolutions. nih.gov The development of wearable devices capable of detecting fluorescently labeled cells in the bloodstream represents a potential future application for continuous, real-time health monitoring. mit.edu
Table 3: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 5-(3-Aminoallyl)uridine-5'-O-triphosphate sodium salt | (Aa-UTP) sodium salt, Aminoallyl-UTP, AA-UTP |
| Uridine (B1682114) 5'-triphosphate | UTP |
| Cytidine 5'-triphosphate | CTP |
| 2-Aminoadipic acid | Aa |
| 6-hydroxynorleucine | - |
| Nϵ-carboxymethyl-lysine | CML |
| Argpyrimidine | - |
| Methylglyoxal-derived imidazolium (B1220033) cross-link | MODIC |
| Nα-CBZ-L-lysine | - |
| Uridine monophosphate | UMP |
| Glucose-1-phosphate | - |
| UDP-glucose | - |
| Biotin (B1667282) | - |
Q & A
Q. What analytical techniques are critical for characterizing this compound structure and purity?
- Methodological Answer : X-ray diffraction (XRD) confirms crystalline structure, while scanning electron microscopy (SEM) assesses morphological homogeneity . Complement with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content .
Q. How do pH and solubility properties of this compound influence experimental design?
- Methodological Answer : Determine solubility profiles using gradient pH buffers (e.g., 2–12) and measure saturation points via gravimetric analysis. For biological assays, adjust buffer systems (e.g., PBS or Tris-HCl) to maintain salt stability, referencing pharmacopeia standards for sodium salt formulations .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis parameters?
- Methodological Answer : Design a central composite model to evaluate variables like reaction temperature, molar ratios, and solvent polarity. Use ANOVA to identify significant factors (e.g., sodium ion concentration’s impact on yield) and validate predictions with triplicate runs. Refer to RSM case studies in bacterial growth inhibition assays for methodological parallels .
Q. What strategies mitigate batch-to-batch variability in this compound content?
- Methodological Answer : Implement stringent quality control (QC) protocols:
- Use HPLC-MS to quantify peptide and salt content per batch .
- Standardize lyophilization conditions (e.g., ramp rate, vacuum pressure) to minimize hygroscopicity-induced variability.
- Pre-screen solubility in target buffers (e.g., 0.1 M PBS) to ensure consistent bioactivity .
Q. How should researchers address contradictions in reported biological activity of this compound?
- Methodological Answer : Apply triangulation by cross-validating results across assays (e.g., in vitro cytotoxicity, enzymatic inhibition). Investigate confounding variables like endotoxin levels (via LAL testing) or residual solvents (via GC-MS). Reanalyze raw data using mixed-effects models to account for inter-lab variability .
Q. What frameworks ensure ethical and reproducible data sharing for this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
